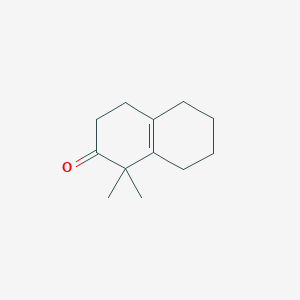
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is a cyclic ketone that belongs to the class of organic compounds known as naphthalenes. It is commonly referred to as dihydro-β-ionone and is used in the fragrance industry as a component of perfumes and other scented products. However, recent studies have shown that this compound has potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is not fully understood. However, it is believed that its neuroprotective effects are due to its ability to scavenge free radicals and inhibit oxidative stress. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
生化学的および生理学的効果
Studies have shown that 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain immune cells.
実験室実験の利点と制限
One advantage of using 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- in lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases and other conditions that affect the nervous system. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several potential future directions for research on 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-. One area of interest is in the development of new treatments for neurodegenerative diseases. Another potential direction is in the study of its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
合成法
The synthesis of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- can be achieved through a variety of methods. One common method involves the reduction of β-ionone with sodium borohydride in the presence of acetic acid. Another method involves the hydrogenation of β-ionone over a palladium catalyst.
科学的研究の応用
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where it has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.
特性
CAS番号 |
1609-25-2 |
|---|---|
製品名 |
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3 |
InChIキー |
LQOBSLHZHXWKAO-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
正規SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



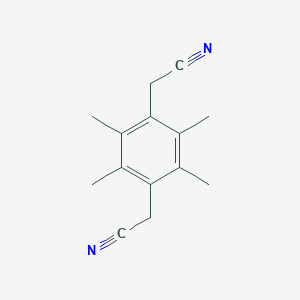
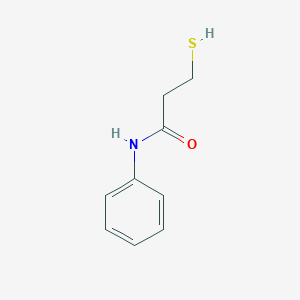



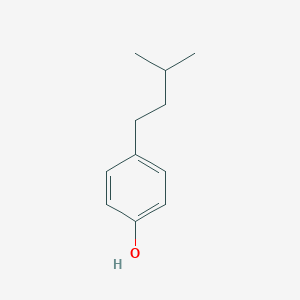

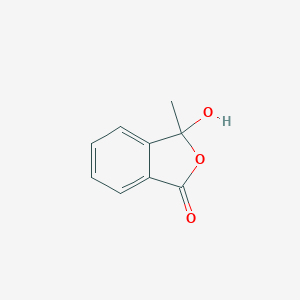
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
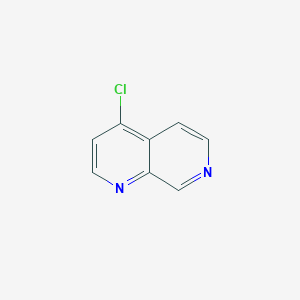
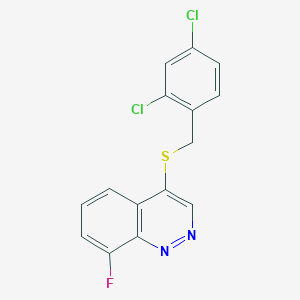
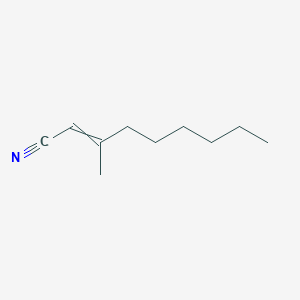
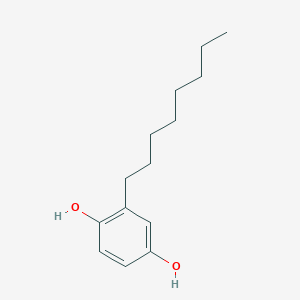
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)